Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate
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Description
Scientific Research Applications
Synthesis of Heterocyclic Systems
- Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate and its derivatives have been utilized in the synthesis of various heterocyclic systems. This includes the preparation of fused pyrimidinones, derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and several others, showcasing the compound's versatility in creating complex organic structures (Stanovnik et al., 1990).
Antitumor Agents
- The compound has been explored for its potential in cancer research, particularly as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for chemotherapy. Studies have synthesized derivatives of this compound as potential dual TS and DHFR inhibitors, showing significant antitumor activity and offering a new avenue for cancer treatment (Gangjee et al., 2009).
Herbicide Development
- Beyond its potential in medical research, derivatives of this compound have been studied for their use in developing new herbicides. These studies have led to the creation of compounds with significant herbicidal activity, indicating the compound's utility in agricultural sciences as well (Tamaru et al., 1997).
Aldose Reductase Inhibition
- Compounds derived from this compound have been evaluated for their aldose reductase inhibitory activity. This enzyme plays a role in the development of diabetic complications, making these derivatives potentially valuable for managing or preventing conditions associated with diabetes (Ogawva et al., 1993).
Properties
IUPAC Name |
methyl 2-[[2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-10-7-12-15(18-9-19-16(12)25-10)24-8-14(21)20-13-6-4-3-5-11(13)17(22)23-2/h3-7,9H,8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWJMSUFALYWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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